![molecular formula C7H10N2O B13625853 [1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: is a chemical compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing reagent. One common method includes the use of cyclopropylcarbinol and pyrazole under specific reaction conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran, at controlled temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: [1-(1H-pyrazol-3-yl)cyclopropyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropyl group are replaced by other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or cyclopropyl derivatives.
科学研究应用
Chemistry: In chemistry, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.
相似化合物的比较
- [1-(1H-pyrazol-3-yl)cyclopropyl]ethanol
- [1-(1H-pyrazol-3-yl)cyclopropyl]amine
- [1-(1H-pyrazol-3-yl)cyclopropyl]acetone
Comparison: Compared to its similar compounds, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This difference influences its reactivity, solubility, and potential applications. For instance, the methanol group may enhance its solubility in polar solvents and affect its interaction with biological targets, making it a more versatile compound for various research applications.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
[1-(1H-pyrazol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H10N2O/c10-5-7(2-3-7)6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9) |
InChI 键 |
IPHXYWJKYBLLAY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)

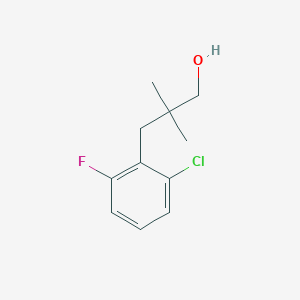
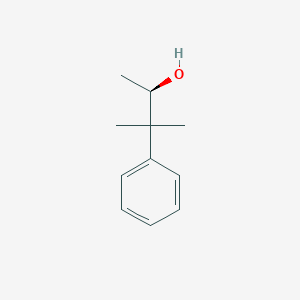
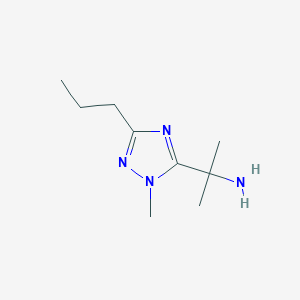
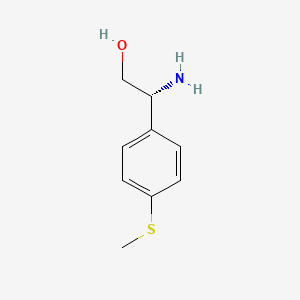
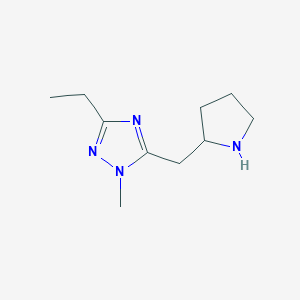
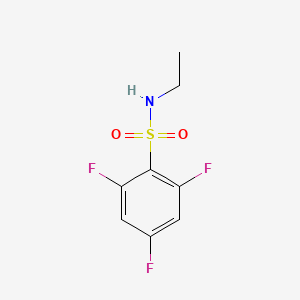
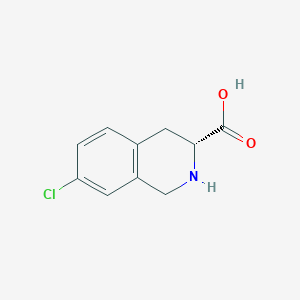
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
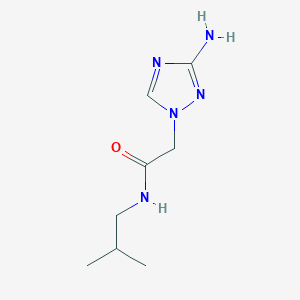
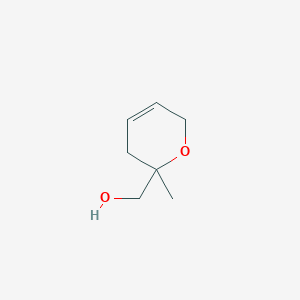
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
